molecular formula C19H16O5 B2407395 methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 313470-94-9

methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2407395
CAS No.: 313470-94-9
M. Wt: 324.332
InChI Key: SXKPOYYSOOKSTB-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a coumarin-derived ester featuring a 4-methyl-substituted 2H-chromen-2-one core. At the 7-position of the coumarin ring, an oxymethyl linker connects to a para-substituted benzoate group, where the ester moiety is a methyl group. This compound is structurally related to 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CAS 314741-98-5), with the carboxylic acid group esterified to a methyl ester . Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and fluorescent properties. The methyl ester variant is typically synthesized for enhanced stability and solubility in organic matrices.

Properties

IUPAC Name

methyl 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-9-18(20)24-17-10-15(7-8-16(12)17)23-11-13-3-5-14(6-4-13)19(21)22-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPOYYSOOKSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with methyl 4-bromomethylbenzoate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature . The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may interact with other enzymes and receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Variations in Benzoate Substituents

The para-substituent on the benzoate ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Benzoate Substituent Molecular Formula Key Properties/Notes Reference
Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate 4-CH₃ C₁₉H₁₆O₅ Enhanced lipophilicity; methyl ester improves metabolic stability.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate 4-Cl C₁₆H₉ClO₄ Electron-withdrawing Cl increases polarity; IR C–Cl stretch at 744 cm⁻¹. Higher yield (88%) via O-acylation .
2-Oxo-2H-chromen-7-yl 4-fluorobenzoate 4-F C₁₆H₉FO₄ Fluorine’s electronegativity alters electronic density; used in crystallography studies .
4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate 4-OCH₂CH₃ C₁₉H₁₆O₅ Ethoxy group increases steric bulk; molar mass 324.33 g/mol .
2-Oxo-2H-chromen-7-yl 4-tert-butylbenzoate 4-C(CH₃)₃ C₂₀H₁₈O₄ tert-Butyl group enhances hydrophobicity; potential for crystal packing studies .

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) deshield aromatic protons in NMR, shifting signals downfield compared to electron-donating groups (e.g., CH₃, OCH₂CH₃) .
  • Synthetic Yields : The 4-chloro derivative achieves 88% yield under mild conditions (20°C, 1 hour), suggesting substituents with moderate reactivity favor efficient acylation .
  • Crystallography : Analogs like the 4-fluoro and 4-tert-butyl derivatives are often characterized using SHELX programs (e.g., SHELXL for refinement), revealing distinct hydrogen-bonding patterns influenced by substituents .

Functional Group Modifications

  • Core Modifications : Derivatives with trifluoromethyl or chlorophenyl groups on the coumarin core (e.g., [3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate) exhibit increased lipophilicity, impacting bioavailability .

Biological Activity

Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a compound that belongs to the class of benzoates and coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14O5C_{18}H_{14}O_{5}. Its structure features a coumarin moiety linked to a benzoate group, which may influence its biological activity through various mechanisms.

1. Antioxidant Activity

Research indicates that coumarins exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. In vitro studies demonstrated that at concentrations of 0.5 mM, it significantly reduced oxidative damage in cellular models .

2. Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. Studies suggest that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. A study reported that this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .

4. Anticancer Potential

Preliminary research has indicated that this compound may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines, including breast and colon cancer cells, through the activation of caspase pathways . Further studies are required to elucidate its mechanisms and efficacy in vivo.

The mechanisms by which this compound exerts its biological effects include:

  • Scavenging Free Radicals : The presence of hydroxyl groups in the coumarin structure enhances its ability to donate electrons and neutralize free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, thus reducing inflammation.
  • Modulation of Cell Signaling Pathways : The compound can alter signaling pathways associated with cell survival and apoptosis, particularly in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Antioxidant Activity : In a study involving human fibroblast cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in markers of oxidative damage compared to untreated controls.
  • Case Study on Anti-inflammatory Effects : A model using lipopolysaccharide-stimulated macrophages showed that this compound reduced the production of inflammatory cytokines by over 50%, demonstrating its potential for therapeutic applications in inflammatory diseases.

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